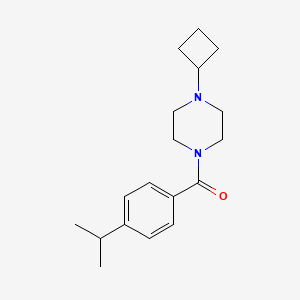![molecular formula C15H17IO5 B13867274 Diethyl 2-[2-(4-iodophenyl)-2-oxoethyl]propanedioate](/img/structure/B13867274.png)
Diethyl 2-[2-(4-iodophenyl)-2-oxoethyl]propanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl 2-[2-(4-iodophenyl)-2-oxoethyl]propanedioate is an organic compound that belongs to the class of malonate esters It is characterized by the presence of an iodophenyl group attached to a propanedioate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 2-[2-(4-iodophenyl)-2-oxoethyl]propanedioate typically involves the alkylation of diethyl malonate with an appropriate iodophenyl derivative. The reaction is carried out under basic conditions using a strong base such as sodium ethoxide in ethanol. The enolate ion formed from diethyl malonate reacts with the iodophenyl derivative to yield the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Diethyl 2-[2-(4-iodophenyl)-2-oxoethyl]propanedioate undergoes various chemical reactions, including:
Substitution Reactions: The iodophenyl group can participate in nucleophilic substitution reactions.
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.
Decarboxylation: Heating the compound can lead to the loss of carbon dioxide, forming a substituted monocarboxylic acid.
Common Reagents and Conditions
Sodium Ethoxide in Ethanol: Used for the alkylation of diethyl malonate.
Hydrochloric Acid: Employed in the hydrolysis of ester groups.
Major Products Formed
Substituted Malonic Esters: Formed through alkylation reactions.
Carboxylic Acids: Produced via hydrolysis.
Substituted Monocarboxylic Acids: Resulting from decarboxylation.
Aplicaciones Científicas De Investigación
Diethyl 2-[2-(4-iodophenyl)-2-oxoethyl]propanedioate has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.
Material Science: Utilized in the development of novel materials with specific properties.
Mecanismo De Acción
The mechanism of action of diethyl 2-[2-(4-iodophenyl)-2-oxoethyl]propanedioate involves its reactivity as a malonate ester. The compound can form enolate ions under basic conditions, which then participate in various nucleophilic substitution reactions. The iodophenyl group can also undergo electrophilic aromatic substitution, making the compound versatile in organic synthesis .
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
Diethyl 2-[2-(4-iodophenyl)-2-oxoethyl]propanedioate is unique due to the presence of both an iodophenyl group and a malonate ester moiety. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research .
Propiedades
Fórmula molecular |
C15H17IO5 |
|---|---|
Peso molecular |
404.20 g/mol |
Nombre IUPAC |
diethyl 2-[2-(4-iodophenyl)-2-oxoethyl]propanedioate |
InChI |
InChI=1S/C15H17IO5/c1-3-20-14(18)12(15(19)21-4-2)9-13(17)10-5-7-11(16)8-6-10/h5-8,12H,3-4,9H2,1-2H3 |
Clave InChI |
VGFZTNHWYHBLGE-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(CC(=O)C1=CC=C(C=C1)I)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[1-(3,5-Difluoropyridin-2-yl)ethyl]-N'-(1-methyl-1H-imidazol-4-yl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine](/img/structure/B13867191.png)
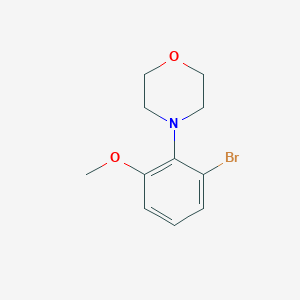
![dimethyl (4S,4aS,8aS)-4,4a,8,8a-tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxine-4,8-dicarboxylate](/img/structure/B13867205.png)
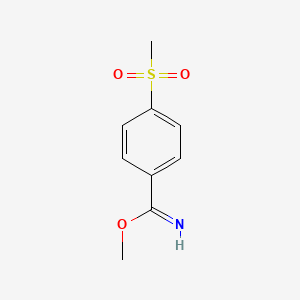
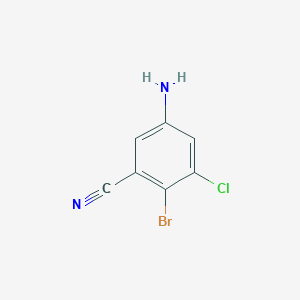
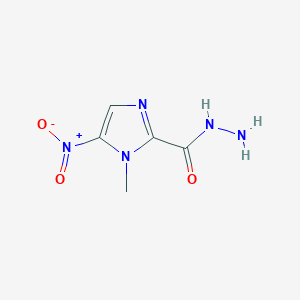
![1-Oxaspiro[4.4]nonan-7-amine Hydrochloride](/img/structure/B13867220.png)
![3-Bromo-4-[3-(dimethylamino)propoxy]benzaldehyde](/img/structure/B13867227.png)
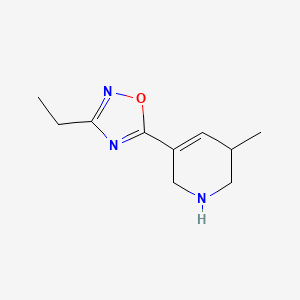
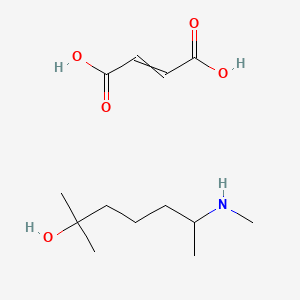
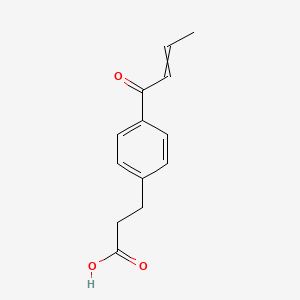
![2-(4-Bromophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B13867255.png)
![N-[(2,3-dichlorophenyl)methyl]-N-methylmethanesulfonamide](/img/structure/B13867258.png)
